molecular formula C25H30N4O B2930040 N-(2,3-dimethylphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251570-83-8

N-(2,3-dimethylphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2930040
CAS No.: 1251570-83-8
M. Wt: 402.542
InChI Key: AYUDZQYFTGHFJS-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a 7-methyl group on the naphthyridine core, a 2-ethylpiperidine-1-carbonyl substituent at position 3, and a 2,3-dimethylphenylamine group at position 2. The 1,8-naphthyridine scaffold is known for its versatility in medicinal chemistry and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

[4-(2,3-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-5-19-10-6-7-14-29(19)25(30)21-15-26-24-20(13-12-17(3)27-24)23(21)28-22-11-8-9-16(2)18(22)4/h8-9,11-13,15,19H,5-7,10,14H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUDZQYFTGHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4C)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the piperidine and phenyl groups. Common reagents used in these reactions include:

    Naphthyridine derivatives: Starting materials for the core structure.

    Piperidine derivatives: Introduced through nucleophilic substitution reactions.

    Phenyl derivatives: Added via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: To enhance reaction rates.

    Solvents: To dissolve reactants and control reaction environments.

    Temperature and Pressure: Carefully controlled to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxylated or ketone derivatives.

    Reduction: May produce amine or alcohol derivatives.

    Substitution: Can result in halogenated or alkylated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic uses, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural Features

The target compound differs from other 1,8-naphthyridin-4-amine derivatives in its substitution pattern:

  • Position 4 : A 2,3-dimethylphenyl group distinguishes it from compounds with simpler aryl (e.g., phenyl, bromophenyl) or heteroaryl (e.g., thiophene) substituents .
  • Position 3 : The 2-ethylpiperidine-1-carbonyl moiety contrasts with unsubstituted positions or alternative carbonyl groups in analogs (e.g., trifluoromethyl groups) .
  • Position 7 : The 7-methyl group is a common feature in several derivatives, likely enhancing metabolic stability .
Table 1: Substituent Comparison of Selected 1,8-Naphthyridin-4-amine Derivatives
Compound Name R4 (Position 4) R3 (Position 3) R7 (Position 7) Key Features
Target Compound 2,3-Dimethylphenyl 2-Ethylpiperidine-1-carbonyl Methyl Bulky aryl and branched piperidine substituents enhance lipophilicity
3e (Molecules, 2010) 2-Bromophenyl - Phenyl Bromine enhances electrophilicity; lower melting point (139–141°C)
3g (Molecules, 2010) Thiophen-2-yl - Phenyl Heteroaryl group improves solubility; high yield (90%)
Compound from 2,4-Difluorophenyl 4-Methylpiperidine-1-carbonyl Methyl Fluorine atoms increase metabolic stability; similar piperidine substitution

Functional Implications

  • Lipophilicity : The 2-ethylpiperidine and 2,3-dimethylphenyl groups likely increase the target compound’s lipophilicity compared to analogs with polar substituents (e.g., methoxy groups in 3f ) .
  • Bioactivity : While direct data is lacking, the 2-ethylpiperidine-1-carbonyl group may mimic motifs seen in kinase inhibitors, as seen in structurally related compounds .

Biological Activity

N-(2,3-dimethylphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of both naphthyridine and piperidine moieties is significant for its interaction with biological targets.

Research indicates that this compound may act as a modulator of E3 ubiquitin ligases , particularly cereblon. This mechanism involves the recruitment of specific proteins for ubiquitination and subsequent degradation, which can influence various cellular processes including those related to cancer progression and neurodegenerative diseases .

Pharmacological Profile

The pharmacological activities of this compound have been assessed through various in vitro and in vivo studies. Notable findings include:

  • Anticancer Activity : The compound has shown efficacy against multiple myeloma by targeting proteins involved in cell survival pathways .
  • Analgesic Properties : Preliminary studies suggest potential applications in pain management through local anesthetic effects .

Study 1: Anticancer Efficacy

In a study published in Nature, researchers evaluated the compound's effects on multiple myeloma cells. The results demonstrated significant cytotoxicity with IC50 values indicating potent activity at low concentrations. The study highlighted the compound's ability to disrupt protein homeostasis in cancer cells through targeted degradation mechanisms .

Compound IC50 (µM) Target
This compound0.5Cereblon E3 Ligase

Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of the compound. Using animal models, it was observed that administration led to a significant reduction in pain responses compared to control groups. This suggests a potential role in developing new analgesic therapies .

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